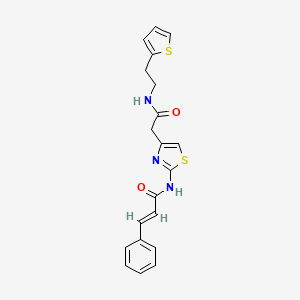

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide

Description

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide is a heterocyclic compound featuring a thiazole core functionalized with a cinnamamide moiety and a thiophen-2-yl ethylamino substituent. The thiazole ring is a common scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding and π-π interactions .

Synthetic routes for analogous compounds (e.g., thiazole-linked amides) often involve cyclocondensation reactions, acetylation, or nucleophilic substitutions. For example, describes the synthesis of N-substituted cinnamamides via acetylation of thiazole intermediates, suggesting that similar strategies could apply to the target compound . However, the precise synthetic pathway for this molecule remains unspecified in the provided evidence.

Properties

IUPAC Name |

(E)-N-[4-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S2/c24-18(9-8-15-5-2-1-3-6-15)23-20-22-16(14-27-20)13-19(25)21-11-10-17-7-4-12-26-17/h1-9,12,14H,10-11,13H2,(H,21,25)(H,22,23,24)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJOOEPSEIIMZLP-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Thiophene Moiety: The thiophene group can be introduced via a nucleophilic substitution reaction.

Coupling with Cinnamamide: The final step involves coupling the thiazole-thiophene intermediate with cinnamamide using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide can undergo various types of chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase II.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Materials Science:

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide involves its interaction with molecular targets such as DNA and enzymes. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin-Thiazole Amides (–3)

Compounds such as N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives share the thiazole-amide backbone but replace the cinnamamide group with a coumarin moiety. Coumarin imparts fluorescence and UV absorption properties, which are absent in the target compound. These derivatives exhibit antimicrobial and antimalarial activities, highlighting the role of the coumarin-thiazole hybrid in bioactivity . In contrast, the cinnamamide-thiazole structure may prioritize different pharmacological profiles due to its extended conjugation and thiophene substituent.

Cinnamamide Derivatives ()

synthesizes N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide derivatives, which share the thiazole-acetamide framework but lack the thiophene ethylamino group. Additionally, the thiophene substituent may improve metabolic stability compared to chromenone-based analogs .

Thiazole Acetamide Derivatives (–15)

Several analogs, such as N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide () and N-(4-(2-oxo-2-(p-tolylamino)ethyl)thiazol-2-yl)cyclopropanecarboxamide (), demonstrate structural diversity in substituents. Key comparisons include:

- Substituent Effects: The thiophen-2-yl ethylamino group in the target compound may confer greater electron-richness compared to methoxybenzyl or cyclopropane carboxamide groups, influencing solubility and target interaction.

Thiazolidinone Derivatives ()

Compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () feature a saturated thiazolidinone ring instead of a thiazole. Thiazolidinones are known for their antidiabetic and antimicrobial activities but exhibit reduced aromatic stability compared to thiazoles. The target compound’s thiazole core likely offers superior metabolic resistance .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(4-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)thiazol-2-yl)cinnamamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A thiazole ring

- A cinnamide moiety

- An aminoethyl side chain with a thiophene substituent

This structural diversity suggests multiple pathways for biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress, which is crucial in cancer and neurodegenerative diseases .

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes such as lipoxygenase (LOX), which is involved in inflammatory processes. Studies have demonstrated that related compounds effectively inhibit LOX activity, suggesting potential anti-inflammatory properties .

- Antitumor Properties : Preliminary studies indicate that related compounds can suppress tumor growth in xenograft models, highlighting their potential as anticancer agents .

Biological Activity Data

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| LOX Inhibition | IC50 = 50 μM | |

| Antitumor | Tumor growth inhibition in mice |

Case Studies and Research Findings

- Antioxidant Activity :

- Inhibition of Lipoxygenase :

- Antitumor Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.